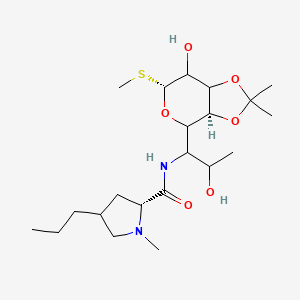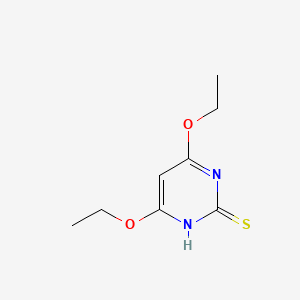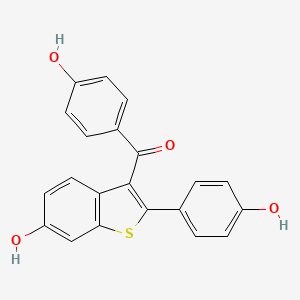
LY88074
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LY88074 is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a benzothiophene core
科学研究应用
LY88074 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its estrogen-like effects and potential use in hormone therapy.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
Target of Action
LY88074, also known as 2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene, is an analog of Raloxifene . The primary target of this compound is the Estrogen Receptor beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .
Mode of Action
This compound acts as an agonist of ERβ . An agonist is a substance which initiates a physiological response when combined with a receptor. In this case, this compound initiates a response when it binds to ERβ . The compound stimulates uterine cell proliferation .
Biochemical Pathways
It is known that raloxifene, the compound this compound is an analog of, plays a role in improving the mechanical properties of bone in a cell- and estrogen receptor-independent manner . This suggests that this compound may also influence bone health.
Pharmacokinetics
It’s worth noting that the removal of the aminoethylpiperdine moiety in this compound reduces bone binding compared to raloxifene . This could potentially affect its bioavailability and distribution within the body.
Result of Action
The primary result of this compound’s action is the stimulation of uterine cell proliferation . Additionally, it is suggested that this compound, like Raloxifene, may reduce fracture risk by improving the mechanical properties of bone .
生化分析
Biochemical Properties
LY88074 is an agonist of ERβ (EC50 = 232 nM) . It interacts with estrogen receptors, particularly ERβ, to exert its effects . The nature of these interactions involves the binding of this compound to the receptor, which can influence the activity of various enzymes and proteins within the cell .
Cellular Effects
This compound has been shown to stimulate uterine cell proliferation . This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism in a manner that promotes cell growth and division .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with estrogen receptors, particularly ERβ . By binding to these receptors, this compound can influence the activity of various enzymes and proteins, potentially leading to changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of LY88074 typically involves multi-step organic reactions. One common method includes the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
LY88074 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated and other substituted derivatives.
相似化合物的比较
Similar Compounds
- 2-(4-Hydroxyphenyl)benzo[b]thiophene-6-ol
- 2-Butyl-5-(4-methoxyphenyl)thiophene
- 2-[2-(4-Hydroxybenzoyl)vinyl]thiophene
Uniqueness
LY88074 stands out due to its multiple hydroxyl groups and benzoyl substituent, which confer unique chemical reactivity and biological activity
属性
CAS 编号 |
177744-96-6 |
|---|---|
分子式 |
C21H14O3S |
分子量 |
346.4 g/mol |
IUPAC 名称 |
(4-hydroxyphenyl)-[3-(4-hydroxyphenyl)-1-benzothiophen-2-yl]methanone |
InChI |
InChI=1S/C21H14O3S/c22-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)25-21(19)20(24)14-7-11-16(23)12-8-14/h1-12,22-23H |
InChI 键 |
YCHUQIIHHWWHLR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
同义词 |
[6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl](4-hydroxyphenyl)methanone; |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
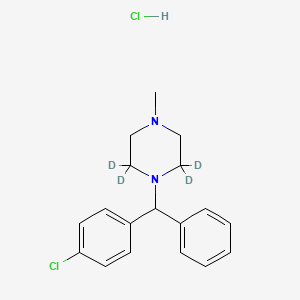
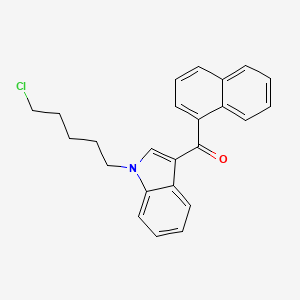

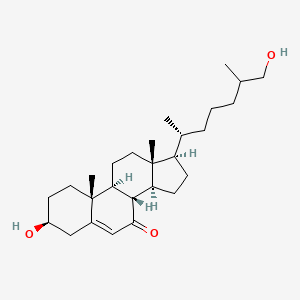
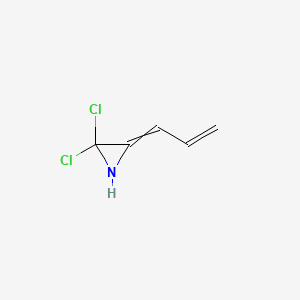
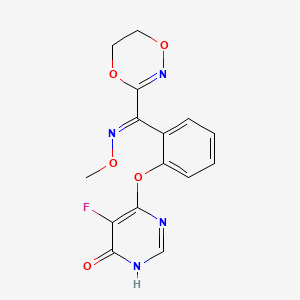

![2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B587766.png)
